molecular formula C13H14O6 B2781471 [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid CAS No. 135111-51-2

[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B2781471
CAS RN: 135111-51-2
M. Wt: 266.249
InChI Key: NCOVPSDBMQUDQQ-UHFFFAOYSA-N
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Description

“[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the formula C₁₃H₁₄O₆ . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromone core . A specific fragmentation pattern was described for this chromone core substructure, with a characteristic fragment at m/z 153 and a neutral loss of 126 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.247 and a density of 1.4±0.1 g/cm3 . Its boiling point is 507.7±50.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the available resources .

Scientific Research Applications

Safety and Hazards

This compound is classified as an irritant . Additional safety and hazard information should be available in its Material Safety Data Sheet (MSDS), which is typically provided by the supplier .

Future Directions

The future directions for the study and application of this compound could involve its structural characterization and evaluation of biological activity for new drug discovery . The development of high-throughput methods for the structural classification and annotation of secondary metabolites like this compound could also be a promising direction .

properties

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-13(2)5-9(15)12-8(14)3-7(4-10(12)19-13)18-6-11(16)17/h3-4,14H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOVPSDBMQUDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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